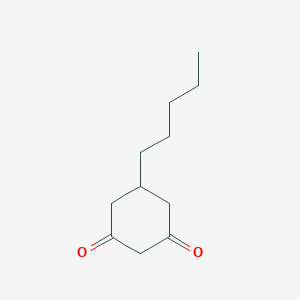

5-Pentylcyclohexane-1,3-dione

Description

Structure

3D Structure

Propriétés

IUPAC Name |

5-pentylcyclohexane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O2/c1-2-3-4-5-9-6-10(12)8-11(13)7-9/h9H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBEXKDYDVZVANM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1CC(=O)CC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00575804 | |

| Record name | 5-Pentylcyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00575804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18456-88-7 | |

| Record name | 5-Pentyl-1,3-cyclohexanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18456-88-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Pentylcyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00575804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Pentylcyclohexane-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Pentylcyclohexane-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic methodologies for 5-pentylcyclohexane-1,3-dione, a valuable building block in organic synthesis. The document details three core synthetic strategies: Michael addition followed by intramolecular cyclization, catalytic hydrogenation of 5-pentylresorcinol (olivetol), and selective C-alkylation of cyclohexane-1,3-dione. Each method is presented with detailed experimental protocols, quantitative data, and mechanistic diagrams to facilitate practical application in a laboratory setting.

Synthesis via Michael Addition and Intramolecular Cyclization

This classical approach builds the cyclohexane-1,3-dione core through a tandem reaction sequence involving a Michael addition of a malonic ester to an α,β-unsaturated ketone, followed by an intramolecular cyclization (Dieckmann or Claisen condensation). A well-established precedent for this type of transformation is the synthesis of 5,5-dimethylcyclohexane-1,3-dione (dimedone).[1][2][3] By adapting this procedure, this compound can be synthesized from diethyl malonate and 3-nonen-2-one.

Reaction Scheme

Caption: Synthetic pathway via Michael addition and intramolecular cyclization.

Experimental Protocol

This protocol is adapted from the well-established synthesis of 5,5-dimethylcyclohexane-1,3-dione.[2]

-

Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve clean sodium metal in absolute ethanol under an inert atmosphere. The reaction is exothermic and should be controlled by the rate of sodium addition to maintain a gentle reflux.

-

Michael Addition: To the freshly prepared sodium ethoxide solution, add diethyl malonate. Subsequently, add 3-nonen-2-one dropwise to the stirred solution. After the addition is complete, reflux the reaction mixture for several hours to ensure the completion of the Michael addition.

-

Intramolecular Cyclization, Hydrolysis, and Decarboxylation: To the reaction mixture, add a solution of potassium hydroxide in water and continue to reflux for an extended period. This promotes the intramolecular cyclization, followed by hydrolysis of the ester groups and decarboxylation.

-

Work-up and Isolation: After cooling, acidify the reaction mixture with dilute hydrochloric acid. This will cause the product to precipitate. The crude product can then be collected by filtration, washed with cold water, and dried.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent, such as aqueous ethanol or acetone.

Quantitative Data

| Parameter | Value | Reference |

| Reactants | ||

| Diethyl Malonate | 1.06 molar equivalents | [2] |

| 3-Nonen-2-one | 1.00 molar equivalents | Adapted |

| Sodium | 1.00 gram atom equivalent | [2] |

| Potassium Hydroxide | 2.20 molar equivalents | [2] |

| Reaction Conditions | ||

| Solvent | Absolute Ethanol | [2] |

| Michael Addition Temperature | Reflux | [2] |

| Cyclization/Hydrolysis Temp. | Reflux | [2] |

| Yield | ||

| Expected Yield | 65-85% (based on dimedone synthesis) | [2] |

Synthesis via Catalytic Hydrogenation of 5-Pentylresorcinol (Olivetol)

The catalytic hydrogenation of the aromatic ring of 5-pentylresorcinol (olivetol) offers a direct route to this compound. Raney Nickel is a commonly employed catalyst for the hydrogenation of phenolic compounds.[4]

Reaction Scheme

Caption: Catalytic hydrogenation of olivetol to the target product.

Experimental Protocol

-

Catalyst Preparation: Prepare or procure activated Raney Nickel catalyst. The catalyst should be stored under water or a suitable solvent to prevent oxidation.

-

Hydrogenation: In a high-pressure autoclave, charge a solution of 5-pentylresorcinol in a suitable solvent (e.g., ethanol, isopropanol). Add the Raney Nickel catalyst to the solution.

-

Reaction Conditions: Seal the autoclave and purge with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to the desired pressure and heat to the specified temperature with vigorous stirring.

-

Monitoring and Work-up: Monitor the reaction progress by observing the hydrogen uptake. Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Isolation and Purification: Filter the reaction mixture to remove the Raney Nickel catalyst. The solvent can be removed under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization.

Quantitative Data

| Parameter | Value | Reference |

| Reactants | ||

| 5-Pentylresorcinol | 1.00 molar equivalent | |

| Catalyst | ||

| Raney Nickel | 5-10 wt% of substrate | General practice |

| Reaction Conditions | ||

| Solvent | Ethanol or Isopropanol | |

| Hydrogen Pressure | 50-100 atm | Typical for arene hydrogenation |

| Temperature | 100-150 °C | Typical for arene hydrogenation |

| Yield | ||

| Expected Yield | Moderate to high |

Synthesis via Selective C-Alkylation of Cyclohexane-1,3-dione

Direct C-alkylation of cyclohexane-1,3-dione with a pentyl halide is often complicated by competing O-alkylation. The Stork enamine synthesis provides a reliable method for the selective α-alkylation of ketones and can be applied here.[5] The process involves the formation of an enamine from cyclohexane-1,3-dione, followed by alkylation with a pentyl halide and subsequent hydrolysis of the iminium salt intermediate.

Reaction Scheme

Caption: Stork enamine synthesis pathway for this compound.

Experimental Protocol

-

Enamine Formation: In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, dissolve cyclohexane-1,3-dione in a suitable solvent such as toluene. Add a secondary amine (e.g., pyrrolidine or morpholine) and a catalytic amount of p-toluenesulfonic acid. Reflux the mixture, azeotropically removing the water formed during the reaction.

-

Alkylation: After the formation of the enamine is complete (as indicated by the cessation of water collection), cool the reaction mixture. Add 1-bromopentane (or another suitable pentyl halide) and stir the reaction at room temperature or with gentle heating until the alkylation is complete.

-

Hydrolysis: To the reaction mixture, add an aqueous acid solution (e.g., dilute hydrochloric acid) and stir vigorously to hydrolyze the intermediate iminium salt.

-

Work-up and Isolation: Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

Quantitative Data

| Parameter | Value | Reference |

| Reactants | ||

| Cyclohexane-1,3-dione | 1.00 molar equivalent | |

| Pyrrolidine | 1.10 molar equivalents | General practice |

| 1-Bromopentane | 1.05 molar equivalents | General practice |

| Reaction Conditions | ||

| Solvent (Enamine Formation) | Toluene | [5] |

| Catalyst (Enamine Formation) | p-Toluenesulfonic acid | [5] |

| Alkylation Temperature | Room temperature to 50 °C | |

| Yield | ||

| Expected Yield | Moderate | [5] |

Conclusion

This guide has detailed three robust synthetic routes to this compound, each with its own advantages and considerations. The Michael addition/intramolecular cyclization route is a high-yielding and well-established method. The catalytic hydrogenation of olivetol provides a more direct route from a readily available starting material, though it requires specialized high-pressure equipment. The Stork enamine synthesis offers a solution for the selective C-alkylation of the pre-formed cyclohexane-1,3-dione ring. The choice of the optimal synthetic route will depend on the specific requirements of the research, including available starting materials, equipment, and desired scale of production.

References

An In-depth Technical Guide to the Chemical Properties of 5-Pentylcyclohexane-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 5-Pentylcyclohexane-1,3-dione. The information is intended to support research and development activities in chemistry and drug discovery.

Chemical and Physical Properties

This compound, with the chemical formula C11H18O2, is a cyclic diketone.[1][2] Its fundamental properties are summarized in the table below, compiled from various chemical data sources.[1][3][4]

| Property | Value | Source(s) |

| Molecular Formula | C11H18O2 | [1][2] |

| Molecular Weight | 182.26 g/mol | [1][4] |

| IUPAC Name | This compound | [1] |

| CAS Number | 18456-88-7 | [2] |

| Density | 0.977 g/cm³ | [3] |

| Boiling Point | 298.919 °C at 760 mmHg | [3] |

| Flash Point | 111.607 °C | [3] |

| Vapor Pressure | 0.001 mmHg at 25°C | [3] |

| Refractive Index | 1.461 | [3] |

| XLogP3 | 2.6 | [1][3] |

| Hydrogen Bond Donor Count | 0 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Rotatable Bond Count | 4 | [3] |

| Exact Mass | 182.130679813 Da | [1][3] |

| Topological Polar Surface Area | 34.1 Ų | [1][4] |

| Complexity | 180 | [1][4] |

Synthesis and Reactivity

The synthesis of this compound can be achieved through a Michael addition followed by an intramolecular Claisen condensation. A common method involves the reaction of an α,β-unsaturated ketone with a malonic ester derivative.[5]

This synthesis is a multi-stage process:

-

Stage 1: Michael Addition

-

Reagents: 3-Nonen-2-one, diethyl malonate, sodium ethanolate, ethanol.

-

Procedure: 3-Nonen-2-one and diethyl malonate are reacted in the presence of sodium ethanolate in an ethanol solvent. The reaction mixture is refluxed for 24 hours under an inert atmosphere.

-

-

Stage 2: Saponification and Decarboxylation

-

Reagents: Potassium hydroxide, ethanol, water.

-

Procedure: The product from Stage 1 is treated with potassium hydroxide in a mixture of ethanol and water. The mixture is refluxed for 48 hours to facilitate saponification of the ester groups.

-

-

Stage 3: Acidification and Cyclization

-

Reagents: Hydrogen chloride, ethanol, water.

-

Procedure: The reaction mixture is cooled to 0 °C and acidified with hydrogen chloride in ethanol and water to yield this compound.

-

A significant chemical feature of cyclohexane-1,3-diones is their existence in a tautomeric equilibrium between the diketo and enol forms.[6] The enol form is often predominant in solution. This reactivity is crucial for its role as a versatile precursor in organic synthesis.[7]

The presence of the active methylene group and two carbonyl groups makes cyclohexane-1,3-dione derivatives valuable intermediates for synthesizing a wide range of heterocyclic compounds and natural products.[7][8]

Biological Activity and Applications

While specific biological data for this compound is not extensively detailed in the provided search results, the broader class of cyclohexane-1,3-dione derivatives is known for a variety of biological activities. These derivatives are recognized as important scaffolds in medicinal chemistry and agrochemistry.[7][8]

-

Herbicidal Activity: 5-substituted cyclohexane-1,3-dione derivatives are known to act as herbicides, selectively controlling grass weeds in broad-leaved crops.[8]

-

Anticancer and Anti-inflammatory Activity: Cyclohexane-1,3-diones are precursors for compounds with potential cytotoxic, anti-inflammatory, and anticancer properties.[8][9][10] They have been investigated for their efficacy against various cancer cell lines, including non-small-cell lung cancer.[11]

-

Antimicrobial Activity: Certain derivatives have shown activity against various bacteria.[9][12]

-

Therapeutic Agents: These compounds are also being explored as tyrosine kinase inhibitors and for other therapeutic applications.[10]

The versatility of the cyclohexane-1,3-dione core allows for the synthesis of diverse bioactive molecules, including pyran, pyrazole, thiophene, and thiazole derivatives.[7][11]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as causing serious eye damage.[1][4] Appropriate personal protective equipment, including eye protection, should be worn when handling this compound.[4] Standard laboratory safety protocols should be followed.

References

- 1. This compound | C11H18O2 | CID 15618506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-PENTYL-CYCLOHEXANE-1,3-DIONE | 18456-88-7 [m.chemicalbook.com]

- 3. This compound|lookchem [lookchem.com]

- 4. Page loading... [guidechem.com]

- 5. 5-PENTYL-CYCLOHEXANE-1,3-DIONE synthesis - chemicalbook [chemicalbook.com]

- 6. 1,3-Cyclohexanedione - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. US8916723B2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cabidigitallibrary.org [cabidigitallibrary.org]

An In-depth Technical Guide to 5-Pentylcyclohexane-1,3-dione

CAS Number: 18456-88-7

This technical guide provides a comprehensive overview of 5-Pentylcyclohexane-1,3-dione, intended for researchers, scientists, and professionals in the field of drug development. The document details the compound's physicochemical properties, a detailed synthesis protocol, and an exploration of the known biological activities of the broader class of cyclohexane-1,3-dione derivatives.

Physicochemical Properties

This compound is a diketone with a pentyl substituent on the cyclohexane ring. Its key physicochemical properties are summarized in the table below, providing a foundational dataset for experimental design and computational modeling.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₈O₂ | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 182.26 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| Density | 0.977 g/cm³ | --INVALID-LINK-- |

| Boiling Point | 298.9 °C at 760 mmHg | --INVALID-LINK-- |

| Flash Point | 111.6 °C | --INVALID-LINK-- |

| Vapor Pressure | 0.001 mmHg at 25°C | --INVALID-LINK-- |

| Refractive Index | 1.461 | --INVALID-LINK-- |

| LogP | 2.505 | --INVALID-LINK-- |

| Topological Polar Surface Area | 34.1 Ų | --INVALID-LINK-- |

| Hydrogen Bond Acceptor Count | 2 | --INVALID-LINK-- |

| Rotatable Bond Count | 4 | --INVALID-LINK-- |

Synthesis of this compound

The primary synthetic route to this compound is through a Michael addition reaction followed by an intramolecular Dieckmann condensation. The common starting materials for this synthesis are 3-Nonen-2-one and Diethyl malonate.

Experimental Protocol: Synthesis via Michael Addition and Dieckmann Condensation

This protocol is a representative procedure based on established methods for the synthesis of 5-alkylcyclohexane-1,3-diones.

Materials:

-

3-Nonen-2-one

-

Diethyl malonate

-

Sodium ethoxide

-

Anhydrous ethanol

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide in anhydrous ethanol.

-

Addition of Reactants: To the stirred solution, add diethyl malonate dropwise at room temperature. Following this, add 3-Nonen-2-one dropwise to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC is recommended).

-

Work-up:

-

Cool the reaction mixture to room temperature and then neutralize with hydrochloric acid.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

To the residue, add a solution of sodium hydroxide and heat to reflux to hydrolyze the ester and effect decarboxylation.

-

Cool the mixture and acidify with concentrated hydrochloric acid.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography or recrystallization.

The Cyclohexane-1,3-dione Core: A Historical and Technical Guide for Scientific Professionals

An In-depth Review of the Discovery, Synthesis, Properties, and Biological Significance of a Versatile Chemical Scaffold

The cyclohexane-1,3-dione moiety is a foundational structural motif in organic chemistry, underpinning the development of a wide array of molecules with significant applications in the agrochemical and pharmaceutical industries. This technical guide provides a comprehensive overview of the discovery and history of this important chemical entity, detailed experimental protocols for its synthesis, a compilation of its physicochemical properties, and an exploration of its role in modulating key biological pathways.

Discovery and History: From Intramolecular Condensations to Herbicidal Breakthroughs

The journey of cyclohexane-1,3-diones began in the late 19th century with the pioneering work of German chemist Walter Dieckmann. In 1894, Dieckmann reported a novel intramolecular cyclization of dicarboxylic acid esters, a reaction now famously known as the Dieckmann condensation.[1][2][3] This base-catalyzed reaction provided a robust method for the formation of cyclic β-keto esters, including the foundational cyclohexane-1,3-dione ring system from diethyl adipate.[4][5]

A significant advancement in the chemistry of substituted cyclohexane-1,3-diones came with the synthesis of 5,5-dimethylcyclohexane-1,3-dione, commonly known as dimedone. First synthesized by D. Vorländer in 1897, this derivative is prepared from mesityl oxide and diethyl malonate through a Michael addition followed by a Dieckmann cyclization.[6][7] The synthesis of dimedone has since become a classic experiment in organic chemistry education, illustrating a sequence of fundamental reactions.[8]

The true potential of the cyclohexane-1,3-dione scaffold in applied science emerged in the 20th century with the discovery of its potent biological activities. Derivatives of this core structure were found to exhibit remarkable herbicidal properties. These compounds, often referred to as "dims," act by inhibiting the enzyme acetyl-CoA carboxylase (ACCase) in grasses, a crucial enzyme in fatty acid biosynthesis.[9][10][11] Another class of cyclohexane-1,3-dione-based herbicides, the triketones like mesotrione, targets the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is essential for plastoquinone and tocopherol biosynthesis in plants.[12][13][14]

More recently, the cyclohexane-1,3-dione framework has been explored for its therapeutic potential in medicine. Various derivatives have been shown to exhibit inhibitory activity against receptor tyrosine kinases (RTKs) such as c-Met and VEGFR-2, which are implicated in cancer cell proliferation, survival, and angiogenesis.[15][16][17] This has opened up new avenues for the development of novel anti-cancer agents based on this versatile chemical scaffold.

Quantitative Data of Cyclohexane-1,3-dione and its Derivatives

The physicochemical properties of cyclohexane-1,3-diones are crucial for their reactivity and biological activity. The presence of the dicarbonyl moiety and the acidic α-protons dictates their chemical behavior. Below is a summary of key quantitative data for the parent compound and some of its common derivatives.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | pKa |

| Cyclohexane-1,3-dione | C₆H₈O₂ | 112.13 | 105.5 | 5.26[18] |

| 5,5-Dimethylcyclohexane-1,3-dione (Dimedone) | C₈H₁₂O₂ | 140.18 | 147-150 | ~4.34 |

| 2-Methylcyclohexane-1,3-dione | C₇H₁₀O₂ | 126.15 | 208-210 | - |

Table 1: Physical Properties of Selected Cyclohexane-1,3-diones

Spectroscopic analysis is fundamental for the characterization of these compounds. The keto-enol tautomerism exhibited by cyclohexane-1,3-diones is a key feature that can be observed using various spectroscopic techniques.

| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |

| Cyclohexane-1,3-dione | 1.95 (quint, 2H), 2.45 (t, 4H), 5.5 (s, 1H, enol C-H), 11.0 (br s, 1H, enol O-H) | 18.5, 30.0, 37.0, 101.0, 190.0 | ~2950 (C-H), ~1715 (C=O, keto), ~1600 (C=C, enol), ~1560 (C=O, enol) |

| 5,5-Dimethylcyclohexane-1,3-dione (Dimedone) | 1.05 (s, 6H), 2.25 (s, 4H), 5.45 (s, 1H, enol C-H), 11.2 (br s, 1H, enol O-H) | 28.3, 32.2, 50.8, 103.0, 189.0 | ~2960 (C-H), ~1735, 1705 (C=O, keto), ~1605 (C=C, enol), ~1570 (C=O, enol) |

Table 2: Spectroscopic Data for Selected Cyclohexane-1,3-diones

Experimental Protocols

Synthesis of 2-Carbethoxycyclopentanone via Dieckmann Condensation of Diethyl Adipate

This procedure is a representative example of the Dieckmann condensation to form a five-membered ring, illustrating the general principle for the formation of cyclic β-keto esters. The synthesis of the six-membered ring of cyclohexane-1,3-dione from the corresponding pimelate ester follows a similar protocol.

Materials:

-

Diethyl adipate

-

Sodium ethoxide

-

Toluene (anhydrous)

-

Hydrochloric acid (10% aqueous solution)

-

Diethyl ether

-

Sodium sulfate (anhydrous)

Procedure:

-

A solution of sodium ethoxide is prepared by carefully dissolving sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

The ethanol is removed under reduced pressure, and anhydrous toluene is added to the flask.

-

Diethyl adipate is dissolved in anhydrous toluene and added dropwise to the sodium ethoxide suspension at a rate that maintains a gentle reflux.

-

After the addition is complete, the reaction mixture is refluxed for an additional 1-2 hours to ensure complete cyclization.

-

The reaction mixture is cooled to room temperature, and the resulting sodium salt of the β-keto ester is precipitated.

-

The precipitate is collected by filtration and washed with diethyl ether.

-

The solid is then dissolved in water and acidified with a 10% hydrochloric acid solution until the pH is acidic, leading to the precipitation of the crude 2-carbethoxycyclopentanone.

-

The product is extracted with diethyl ether, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.

-

Purification can be achieved by vacuum distillation.

Synthesis of 5,5-Dimethylcyclohexane-1,3-dione (Dimedone)

This procedure is adapted from the well-established method published in Organic Syntheses.[19]

Materials:

-

Diethyl malonate

-

Mesityl oxide

-

Sodium methoxide

-

Methanol

-

Sodium hydroxide

-

Hydrochloric acid (concentrated)

-

Acetone

Procedure:

-

In a round-bottomed flask equipped with a reflux condenser and a dropping funnel, dissolve sodium methoxide in methanol.

-

Add diethyl malonate to the flask and heat the mixture to a gentle reflux for a few minutes.[7]

-

Remove the heat and add mesityl oxide dropwise through the dropping funnel. The reaction can be vigorous.[7]

-

Once the initial reaction subsides, heat the mixture at reflux for 30 minutes.[7]

-

Cool the mixture and add a solution of sodium hydroxide in water. Reflux the mixture for an additional 90 minutes to hydrolyze the ester.[7]

-

Cool the reaction mixture to room temperature and remove the methanol using a rotary evaporator.

-

Heat the remaining aqueous mixture to reflux and slowly add concentrated hydrochloric acid until the solution is acidic (pH 2-3). This will cause the decarboxylation of the intermediate carboxylic acid.

-

Cool the mixture in an ice bath to precipitate the crude dimedone.

-

Collect the solid by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a minimal amount of hot acetone to obtain pure, crystalline dimedone.

Signaling Pathways and Biological Activity

The biological effects of cyclohexane-1,3-dione derivatives are primarily due to their ability to inhibit specific enzymes. The following diagrams illustrate the key signaling pathways affected by these compounds.

Herbicidal Activity: Inhibition of Acetyl-CoA Carboxylase

Cyclohexanedione herbicides ("dims") are potent inhibitors of acetyl-CoA carboxylase (ACCase), a key enzyme in the biosynthesis of fatty acids in grasses. This inhibition leads to a depletion of lipids, which are essential for cell membrane formation and energy storage, ultimately causing plant death.[9][10]

Caption: Inhibition of Acetyl-CoA Carboxylase by Cyclohexanedione Herbicides.

Herbicidal Activity: Inhibition of p-Hydroxyphenylpyruvate Dioxygenase (HPPD)

Triketone herbicides, which contain a cyclohexane-1,3-dione moiety, are potent inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). HPPD is a key enzyme in the catabolism of tyrosine, leading to the formation of homogentisate, a precursor for plastoquinone and tocopherols (Vitamin E). Inhibition of HPPD disrupts photosynthesis and causes oxidative stress, leading to bleaching of the plant tissue and eventual death.[12][13][14]

Caption: Inhibition of HPPD by Triketone Herbicides.

Anticancer Activity: Inhibition of Receptor Tyrosine Kinase Signaling

Certain cyclohexane-1,3-dione derivatives have been shown to inhibit receptor tyrosine kinases (RTKs) like c-Met and VEGFR-2. These receptors play crucial roles in cell proliferation, survival, and angiogenesis, and their aberrant activation is a hallmark of many cancers. By blocking the kinase activity of these receptors, cyclohexane-1,3-dione derivatives can disrupt downstream signaling pathways, leading to an anti-tumor effect.[15][16][17]

Caption: Inhibition of Receptor Tyrosine Kinase Signaling by Cyclohexane-1,3-dione Derivatives.

References

- 1. c-MET [stage.abbviescience.com]

- 2. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 3. Molecular basis for the inhibition of the carboxyltransferase domain of acetyl-coenzyme-A carboxylase by haloxyfop and diclofop - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Illustrated Glossary of Organic Chemistry - Dieckmann condensation [chem.ucla.edu]

- 5. A Dieckmann condensation of diethyl adipate was carried out by heating with sodium ethoxide. One equivalent of benzyl bromide was added, and the resulting mixture was then refluxed in 5% HCl for several hours and extracted with ether. What compound has been prepared by this procedure?A. \n \n \n \n \n B. \n \n \n \n \n C. \n \n \n \n \n D. \n \n \n \n \n [vedantu.com]

- 6. Dimedone Synthesis - 1449 Words | Bartleby [bartleby.com]

- 7. pnorris.people.ysu.edu [pnorris.people.ysu.edu]

- 8. bibliotekanauki.pl [bibliotekanauki.pl]

- 9. Cyclohexanedione Herbicides Are Selective and Potent Inhibitors of Acetyl-CoA Carboxylase from Grasses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of acetyl-coenzyme A carboxylase by two classes of grass-selective herbicides (Journal Article) | OSTI.GOV [osti.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Metabolism of the 4-Hydroxyphenylpyruvate Dioxygenase Inhibitor, Mesotrione, in Multiple-Herbicide-Resistant Palmer amaranth (Amaranthus palmeri) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. experts.umn.edu [experts.umn.edu]

- 15. researchgate.net [researchgate.net]

- 16. commerce.bio-rad.com [commerce.bio-rad.com]

- 17. An overview of the c-MET signaling pathway | Semantic Scholar [semanticscholar.org]

- 18. 1,3-Cyclohexanedione - Wikipedia [en.wikipedia.org]

- 19. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to 5-Pentylcyclohexane-1,3-dione

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 5-Pentylcyclohexane-1,3-dione, a derivative of cyclohexane-1,3-dione. Cyclohexane-1,3-dione and its derivatives are significant scaffolds in organic synthesis and medicinal chemistry, serving as precursors for various biologically active molecules, including natural products and pharmaceuticals.[1] They have been investigated for a range of biological activities, including herbicidal, anticancer, and antibacterial properties.[1][2][3] This document details the physicochemical properties, synthesis protocols, and potential biological applications of this compound, based on existing literature for this class of compounds.

Physicochemical Properties

The fundamental properties of this compound are summarized below. This data is crucial for its application in experimental settings, including solubility testing, reaction setup, and analytical characterization.

| Property | Value | Reference |

| Molecular Weight | 182.26 g/mol | [4][5][6][7] |

| Molecular Formula | C₁₁H₁₈O₂ | [4][6][8] |

| CAS Number | 18456-88-7 | [4][6][8] |

| IUPAC Name | This compound | [5] |

| Density | 0.977 g/cm³ | [8] |

| Boiling Point | 298.919°C at 760 mmHg | [8] |

| Flash Point | 111.607°C | [8] |

| Vapor Pressure | 0.001 mmHg at 25°C | [8] |

| XLogP3-AA | 2.6 | [4][5] |

| Hydrogen Bond Donor Count | 0 | [5][8] |

| Hydrogen Bond Acceptor Count | 2 | [4][8] |

| Rotatable Bond Count | 4 | [4][8] |

| Exact Mass | 182.130679813 Da | [5][8] |

| Topological Polar Surface Area | 34.1 Ų | [4][5] |

Experimental Protocols

This section details a common method for the synthesis of this compound and provides a generalized workflow for assessing the biological activity of cyclohexane-1,3-dione derivatives.

1. Synthesis of this compound

A documented method for synthesizing this compound involves a Michael-Claisen condensation reaction.[1][8] The protocol described is based on the reaction of an α,β-unsaturated ketone with a malonic ester.

Reactants:

-

Non-3-en-2-one

-

Diethyl malonate

-

Sodium ethoxide (catalyst)

-

Ethanol (solvent)

-

Potassium hydroxide (for saponification and decarboxylation)

-

Hydrochloric acid (for acidification)

Procedure: [8]

-

Michael Addition: Dissolve sodium ethoxide in absolute ethanol under an inert atmosphere. To this solution, add diethyl malonate, followed by the dropwise addition of Non-3-en-2-one. The reaction mixture is then refluxed for approximately 24 hours. This step facilitates the initial Michael addition of the diethyl malonate to the α,β-unsaturated ketone.

-

Saponification and Decarboxylation: After the initial reaction, a solution of potassium hydroxide in water and ethanol is added to the mixture. The mixture is then refluxed for an extended period (e.g., 48 hours) to induce saponification of the ester groups, followed by ring closure and decarboxylation.

-

Acidification and Isolation: The reaction mixture is cooled to 0°C, and hydrochloric acid is added to neutralize the base and precipitate the product. The resulting solid, this compound, can then be collected by filtration, washed, and purified, typically through recrystallization.

2. General Protocol for Biological Activity Screening

Derivatives of cyclohexane-1,3-dione have shown promise as anticancer and antimicrobial agents.[2][3][9][10] The following is a generalized workflow for screening a novel compound like this compound for such activities.

Objective: To determine the cytotoxic activity against cancer cell lines and/or antimicrobial activity against bacterial strains.

Materials:

-

Target compound (this compound)

-

Relevant cancer cell lines (e.g., A549, H460, HT-29 for anticancer screening).[9]

-

Relevant bacterial strains (e.g., E. coli, S. aureus for antimicrobial screening).[3][10]

-

Appropriate cell culture or bacterial growth media.

-

Assay reagents (e.g., MTT or resazurin for cytotoxicity, broth dilution for MIC).

-

Control compounds (e.g., doxorubicin for cancer, ampicillin for bacteria).[3]

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of dilutions.

-

Cell/Bacterial Plating: Seed cancer cells in 96-well plates and allow them to adhere overnight. For antimicrobial assays, prepare bacterial cultures to a specific density.

-

Treatment: Expose the cells or bacteria to the various concentrations of the test compound. Include wells for negative (vehicle) and positive controls.

-

Incubation: Incubate the plates for a specified period (e.g., 48-72 hours for cancer cells, 18-24 hours for bacteria).

-

Viability/Growth Assessment:

-

Cytotoxicity: Add a viability reagent (e.g., MTT) and measure the absorbance to quantify cell survival.

-

Antimicrobial: Determine the Minimum Inhibitory Concentration (MIC) by observing the lowest compound concentration that prevents visible bacterial growth.

-

-

Data Analysis: Calculate the IC₅₀ (half-maximal inhibitory concentration) for cytotoxicity assays from the dose-response curve.

Potential Biological Activity and Signaling Pathways

While specific studies on this compound are limited, the broader class of cyclohexane-1,3-dione derivatives has been explored for therapeutic potential, particularly as kinase inhibitors.[9]

Tyrosine Kinase Inhibition: Several studies have synthesized derivatives of cyclohexane-1,3-dione to act as inhibitors of tyrosine kinases, such as c-Met.[9] These enzymes are critical components of signaling pathways that regulate cell growth, proliferation, and differentiation. Dysregulation of tyrosine kinase activity is a hallmark of many cancers, making them a key target for drug development. An inhibitor would typically bind to the ATP-binding site of the kinase domain, preventing the phosphorylation of downstream substrates and thereby blocking the signal transduction cascade.

The diagram below illustrates a simplified, generic signaling pathway that could be targeted by a cyclohexane-1,3-dione-based inhibitor.

References

- 1. US8916723B2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications - Google Patents [patents.google.com]

- 2. Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes [pubmed.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound | C11H18O2 | CID 15618506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5-PENTYL-CYCLOHEXANE-1,3-DIONE | 18456-88-7 [m.chemicalbook.com]

- 7. 5-PENTYL-CYCLOHEXANE-1,3-DIONE synthesis - chemicalbook [chemicalbook.com]

- 8. This compound|lookchem [lookchem.com]

- 9. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cabidigitallibrary.org [cabidigitallibrary.org]

Technical Guide: Solubility Profile of 5-Pentylcyclohexane-1,3-dione

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 5-Pentylcyclohexane-1,3-dione, a key physicochemical property for its application in research and drug development. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing detailed experimental protocols for determining its solubility and presents a logical workflow for such investigations.

Physicochemical Properties of this compound

This compound is an organic compound with the following properties[1][2][3][4][5][6]:

-

Molecular Formula: C₁₁H₁₈O₂

-

Molecular Weight: 182.26 g/mol

-

CAS Number: 18456-88-7

-

Appearance: Solid (predicted)

The presence of two ketone groups suggests some polarity, while the pentyl chain and cyclohexane ring contribute to its nonpolar character. This amphipathic nature implies that its solubility will vary significantly across different solvents.

Quantitative Solubility Data

| Solvent Classification | Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Observations |

| Polar Protic | Water | ||||

| Methanol | |||||

| Ethanol | |||||

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | ||||

| Acetone | |||||

| Acetonitrile | |||||

| Nonpolar | Hexane | ||||

| Toluene | |||||

| Diethyl Ether |

Experimental Protocols for Solubility Determination

Two common methods for determining the solubility of a solid organic compound are the qualitative solubility test and the quantitative shake-flask method.

3.1. Qualitative Solubility Assessment

This method provides a rapid initial screening of solubility in various solvents.

Objective: To determine if this compound is soluble, partially soluble, or insoluble in a given solvent at a specific concentration.

Materials:

-

This compound

-

A selection of solvents (e.g., water, ethanol, hexane, DMSO)

-

Small test tubes or vials

-

Vortex mixer

-

Spatula and analytical balance

Procedure:

-

Weigh approximately 25 mg of this compound and place it into a small test tube.[7]

-

Add 0.75 mL of the chosen solvent to the test tube in small portions.[7]

-

After each addition, shake the test tube vigorously for at least 60 seconds.[8]

-

Visually inspect the solution. If the solid completely dissolves, it is considered soluble. If some solid remains, it is partially soluble or insoluble.[8]

-

For water-soluble compounds, the pH can be tested with litmus paper to indicate acidic or basic properties.[9]

-

If the compound is insoluble in water, its solubility in acidic (e.g., 5% HCl) and basic (e.g., 5% NaOH) solutions can be tested to identify potential acidic or basic functional groups.[7][10]

3.2. Quantitative Thermodynamic Solubility Determination (Shake-Flask Method)

This is a widely accepted method for determining the thermodynamic equilibrium solubility of a compound.[11][12]

Objective: To determine the exact concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Chosen solvent(s)

-

Scintillation vials or other sealable containers

-

Orbital shaker or incubator with temperature control

-

Centrifuge or filtration system (e.g., syringe filters with appropriate membrane)

-

Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer, or NMR)

-

Volumetric flasks and pipettes for dilutions

Procedure:

-

Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The excess solid is crucial to ensure a saturated solution is formed.

-

Seal the vials and place them in an orbital shaker at a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours.[12]

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

Separate the saturated solution from the undissolved solid. This can be done by centrifugation followed by careful removal of the supernatant, or by filtration through a syringe filter.[13]

-

Prepare a series of dilutions of the saturated solution with the same solvent.

-

Quantify the concentration of this compound in the diluted solutions using a suitable analytical method. A calibration curve prepared with known concentrations of the compound is typically required.[11][13]

-

Calculate the solubility based on the concentration of the saturated solution.

Visualizing Workflows and Relationships

4.1. Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for the quantitative determination of solubility.

Caption: A generalized workflow for determining thermodynamic solubility.

4.2. Role of Solubility in Drug Discovery

Derivatives of cyclohexane-1,3-dione have been investigated for their biological activities, including as potential anticancer and antimicrobial agents.[14][15][16][17][18] Solubility is a critical parameter throughout the drug discovery and development process. Poor solubility can hinder absorption and mask the true activity of a compound in biological assays.[19]

The following diagram illustrates the central role of solubility in a typical drug discovery pipeline.

Caption: The pivotal role of solubility in the drug discovery process.

References

- 1. This compound | C11H18O2 | CID 15618506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound|lookchem [lookchem.com]

- 4. chemwhat.com [chemwhat.com]

- 5. 5-PENTYL-CYCLOHEXANE-1,3-DIONE | 18456-88-7 [m.chemicalbook.com]

- 6. 5-PENTYL-CYCLOHEXANE-1,3-DIONE | CAS#:18456-88-7 | Chemsrc [chemsrc.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. chem.ws [chem.ws]

- 9. www1.udel.edu [www1.udel.edu]

- 10. scribd.com [scribd.com]

- 11. pharmatutor.org [pharmatutor.org]

- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 13. chemrxiv.org [chemrxiv.org]

- 14. Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. cabidigitallibrary.org [cabidigitallibrary.org]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

The Elusive Biological Profile of 5-Pentylcyclohexane-1,3-dione: A Survey of a Sparsely Explored Scaffold

Researchers, scientists, and drug development professionals investigating the therapeutic potential of small molecules are constantly seeking novel scaffolds with promising biological activities. One such scaffold, the cyclohexane-1,3-dione core, has garnered attention for its synthetic tractability and the diverse biological activities exhibited by its derivatives. However, a comprehensive analysis of the existing scientific literature reveals a significant knowledge gap concerning the specific biological activities of 5-Pentylcyclohexane-1,3-dione. While the broader class of cyclohexane-1,3-diones has been explored for various therapeutic applications, data directly pertaining to the 5-pentyl substituted variant remains scarce.

The cyclohexane-1,3-dione moiety is a versatile building block in medicinal chemistry. Derivatives of this scaffold have been reported to possess a range of biological properties, including antibacterial, anticancer, and enzyme inhibitory activities.[1][2][3][4] For instance, various heterocyclic compounds synthesized from cyclohexane-1,3-dione have demonstrated antiproliferative effects against several cancer cell lines.[3][5] Additionally, metal complexes of cyclohexane-1,3-dione ligands have been evaluated for their antibacterial potential.[1][4]

The closest structural analogs with reported biological activity are the 2,5-dialkylcyclohexan-1,3-diones. Notably, 2-ethyl-5-pentylcyclohexan-1,3-dione, a compound structurally similar to the topic of this guide, has been identified as a natural product named chiloglottone 2. This molecule functions as a sex attractant for orchid pollinators, highlighting a defined biological role for a closely related structure.[6] This finding suggests that alkyl substitution at the 5-position of the cyclohexane-1,3-dione ring can lead to specific biological interactions, warranting further investigation into the potential activities of this compound.

The synthesis of this compound has been described in the chemical literature, indicating its accessibility for biological screening.[7] The lack of biological data, therefore, does not appear to stem from synthetic challenges but rather from a lack of focused investigation into its potential therapeutic applications.

Future Directions and Opportunities

The absence of comprehensive biological data for this compound presents a clear opportunity for future research. Given the established activities of the cyclohexane-1,3-dione scaffold, a systematic evaluation of the 5-pentyl derivative is a logical next step.

An initial screening campaign could explore a wide range of biological targets, including but not limited to:

-

Antimicrobial Activity: Testing against a panel of pathogenic bacteria and fungi to build upon the known antibacterial properties of other cyclohexane-1,3-dione derivatives.

-

Anticancer Activity: Evaluating its cytotoxic and antiproliferative effects on various cancer cell lines.

-

Enzyme Inhibition: Screening against key enzymes implicated in disease, such as kinases, proteases, and metabolic enzymes.

A proposed workflow for such an investigation is outlined below:

Figure 1. A proposed experimental workflow for the biological evaluation of this compound.

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The discovery of 2,5-dialkylcyclohexan-1,3-diones as a new class of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 5-PENTYL-CYCLOHEXANE-1,3-DIONE synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to the Synthesis of 5-Pentylcyclohexane-1,3-dione Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-pentylcyclohexane-1,3-dione and its derivatives, compounds of significant interest in medicinal chemistry and drug development. This document details the primary synthetic methodologies, complete with experimental protocols and quantitative data, to facilitate the replication and further investigation of these valuable chemical entities.

Introduction

This compound, also known as olivetol dione, and its derivatives are key intermediates in the synthesis of a variety of biologically active molecules. Their structural motif is found in natural products and synthetic compounds with a wide range of pharmacological activities. A thorough understanding of their synthesis is crucial for the development of novel therapeutics. This guide will focus on the most prevalent and effective synthetic strategies, providing the necessary details for their successful implementation in a laboratory setting.

Core Synthetic Strategies

The most common and efficient method for the synthesis of this compound involves a sequence of reactions starting with a Michael addition, followed by an intramolecular cyclization, and concluding with hydrolysis and decarboxylation. A prominent example of this strategy is the reaction between diethyl malonate and 3-nonen-2-one.

Michael Addition and Intramolecular Cyclization

The synthesis commences with a base-catalyzed Michael addition of a nucleophile, typically an enolate of a malonic ester, to an α,β-unsaturated ketone. This is followed by an intramolecular Dieckmann or Claisen-type condensation to form the cyclic dione structure.

A well-established route to this compound involves the reaction of diethyl malonate with 3-nonen-2-one.[1] The overall reaction proceeds in three main stages, culminating in a reported yield of 46%.[1]

Reaction Scheme:

Figure 1: General synthetic pathway for this compound.

Experimental Protocols

Below are detailed experimental procedures for the synthesis of this compound and a related derivative, 5,5-dimethylcyclohexane-1,3-dione (dimedone), which illustrates a similar synthetic strategy.

Protocol 1: Synthesis of this compound

This protocol is based on the reaction of diethyl malonate and 3-nonen-2-one.[1]

Materials:

-

Diethyl malonate

-

3-Nonen-2-one

-

Sodium metal

-

Absolute ethanol

-

Potassium hydroxide

-

Hydrochloric acid

-

Water

Procedure:

Step 1: Michael Addition

-

Prepare a solution of sodium ethoxide by cautiously dissolving sodium metal in absolute ethanol under an inert atmosphere.

-

To the sodium ethoxide solution, add diethyl malonate, followed by the dropwise addition of 3-nonen-2-one.

-

Reflux the reaction mixture for 24 hours under an inert atmosphere.

-

After cooling, the solvent is typically removed under reduced pressure to yield the crude Michael adduct, diethyl 2-(1-methyl-3-oxooctyl)malonate.

Step 2: Intramolecular Cyclization, Hydrolysis, and Decarboxylation

-

Dissolve the crude Michael adduct in a mixture of ethanol and a solution of potassium hydroxide in water.

-

Reflux the mixture for 48 hours.

-

Cool the reaction mixture to 0°C and acidify with hydrochloric acid.

-

The acidification and subsequent workup, which may involve extraction and purification by chromatography or recrystallization, yields this compound.

Protocol 2: Synthesis of 5,5-Dimethylcyclohexane-1,3-dione (Dimedone)

This established procedure from Organic Syntheses provides a detailed example of the synthesis of a similar cyclohexane-1,3-dione derivative and can be adapted for other 5-alkyl derivatives.[2][3][4]

Materials:

-

Mesityl oxide (freshly distilled)

-

Diethyl malonate

-

Sodium metal

-

Absolute ethanol

-

Potassium hydroxide

-

Hydrochloric acid

-

Decolorizing charcoal (Norite)

-

Ice

Procedure:

-

In a 2-liter three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser, prepare a solution of sodium ethoxide by adding 23 g of sodium to 400 cc of absolute ethanol.

-

After the sodium has completely dissolved, add 170 g of diethyl malonate, followed by the slow addition of 100 g of freshly distilled mesityl oxide.

-

Reflux the solution with constant stirring for two hours.

-

Add a solution of 125 g of potassium hydroxide in 575 cc of water and reflux for an additional six hours.

-

While still hot, neutralize the mixture to litmus with dilute hydrochloric acid.

-

Distill off the ethanol.

-

Boil the residue with decolorizing charcoal, filter, and repeat the charcoal treatment.

-

Make the hot, neutral filtrate distinctly acid to methyl orange with dilute hydrochloric acid, boil for a few minutes, and then cool to allow the product to crystallize.

-

Filter the crystals, wash with ice-cold water, and air dry to yield 5,5-dimethylcyclohexane-1,3-dione.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound and the exemplary synthesis of dimedone.

| Compound | Starting Materials | Key Reagents & Conditions | Yield | Reference |

| This compound | Diethyl malonate, 3-Nonen-2-one | 1. NaOEt, EtOH, Reflux, 24h; 2. KOH, EtOH/H₂O, Reflux, 48h; 3. HCl, 0°C | 46% | [1] |

| 5,5-Dimethylcyclohexane-1,3-dione (Dimedone) | Diethyl malonate, Mesityl oxide | 1. NaOEt, EtOH, Reflux, 2h; 2. KOH, H₂O, Reflux, 6h; 3. HCl | 67-85% | [2] |

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₈O₂ | [5][6] |

| Molecular Weight | 182.26 g/mol | [5][6] |

| CAS Number | 18456-88-7 | [5] |

| Appearance | Solid (predicted) | |

| XLogP3 | 2.6 | [5] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 4 | [1] |

Spectroscopic Data

-

¹H NMR: Protons on the pentyl chain would appear in the aliphatic region (approx. 0.8-1.6 ppm). The methylene protons of the cyclohexane ring adjacent to the carbonyl groups would appear as singlets or multiplets in the range of 2.0-3.0 ppm. The methine proton at the 5-position would likely be a multiplet around 2.0-2.5 ppm.

-

¹³C NMR: The carbonyl carbons would exhibit signals around 200-210 ppm. The carbons of the pentyl chain would appear in the upfield region (approx. 14-35 ppm). The methylene and methine carbons of the cyclohexane ring would be found in the range of 30-60 ppm.

-

IR Spectroscopy: A strong absorption band characteristic of the C=O stretching of the ketone groups would be expected in the region of 1700-1740 cm⁻¹. C-H stretching vibrations for the alkyl groups would be observed around 2850-3000 cm⁻¹.

-

Mass Spectrometry: The molecular ion peak (M+) would be expected at m/z = 182. Fragmentation patterns would likely involve the loss of the pentyl group and cleavage of the cyclohexane ring.

Experimental Workflows and Logical Relationships

The synthesis of this compound derivatives can be visualized as a logical workflow.

Figure 2: A generalized experimental workflow for the synthesis.

Conclusion

The synthesis of this compound derivatives is a well-established process, primarily relying on the robust and versatile Michael addition followed by intramolecular cyclization. This guide has provided a detailed overview of the synthetic methodologies, including specific experimental protocols and available quantitative data. By following these procedures and understanding the underlying chemical principles, researchers and drug development professionals can confidently synthesize these valuable compounds for further application in their respective fields. The provided diagrams offer a clear visualization of the synthetic pathways and experimental workflows, aiding in the planning and execution of these chemical transformations. Further research into optimizing reaction conditions and exploring alternative synthetic routes will continue to enhance the accessibility and utility of this important class of molecules.

References

Cyclohexane-1,3-dione Compounds: A Comprehensive Technical Review for Drug Discovery

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Cyclohexane-1,3-dione and its derivatives represent a versatile class of organic compounds that have garnered significant attention in medicinal chemistry and drug development. Their unique structural features, including a highly reactive methylene moiety and dicarbonyl groups, make them valuable precursors for the synthesis of a plethora of bioactive molecules. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and diverse biological applications of cyclohexane-1,3-dione compounds, with a focus on their therapeutic potential.

Chemical and Physical Properties

Cyclohexane-1,3-dione, also known as dihydroresorcinol, is a cyclic diketone with the chemical formula C₆H₈O₂.[1] It typically appears as a white to light yellow crystalline powder.[1][2] The compound is stable and non-flammable.[1] While only slightly soluble in water, it dissolves in organic solvents such as ethanol, ether, and chloroform.[1][3] A key characteristic of cyclohexane-1,3-dione is its existence predominantly in its enol tautomeric form in solution.[4]

Table 1: Physicochemical Properties of Cyclohexane-1,3-dione

| Property | Value | Reference |

| Molecular Formula | C₆H₈O₂ | [1][5] |

| Molar Mass | 112.128 g·mol⁻¹ | [4] |

| Appearance | White to light yellow crystalline powder | [1][2] |

| Melting Point | 105.5 °C | [4] |

| Boiling Point | 243-244 °C | [1] |

| pKa | 5.26 | [2][4] |

| Solubility | Slightly soluble in water; soluble in ethanol, ether, chloroform | [1][3] |

Synthesis of Cyclohexane-1,3-dione and its Derivatives

The versatile scaffold of cyclohexane-1,3-dione allows for a variety of synthetic modifications, leading to a wide array of derivatives with diverse biological activities. Several synthetic routes to the core structure and its substituted analogues have been developed.

General Synthesis of Cyclohexane-1,3-dione

Common methods for synthesizing the parent cyclohexane-1,3-dione include:

-

Semi-hydrogenation of Resorcinol: This is a primary industrial method for its production.[4]

-

Oxidation of Cyclohexanol or Cyclohexanone: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used.[1]

-

Reaction of Cyclohexanone with Acetic Anhydride: This reaction is typically performed in the presence of sulfuric acid.[1]

-

Michael-Claisen Condensation: A regio-selective and consecutive Michael-Claisen process has been developed for synthesizing substituted cyclohexane-1,3-diones from acetone and α,β-unsaturated esters.[6]

Synthesis of Bioactive Derivatives

The presence of a reactive methylene group and two carbonyl functionalities in the cyclohexane-1,3-dione ring system provides a platform for numerous chemical transformations. These reactions are instrumental in creating libraries of derivatives for drug discovery screening.

A common synthetic strategy involves the condensation of cyclohexane-1,3-dione with various reagents to introduce different pharmacophores. For example, hydrazone derivatives can be synthesized by reacting cyclohexane-1,3-dione with substituted anilines.

Experimental Protocol: Synthesis of 2-[2-(Aryl)hydrazono]cyclohexane-1,3-dione Derivatives

This protocol is a generalized procedure based on reported syntheses of hydrazone derivatives of cyclohexane-1,3-dione.[7]

Materials:

-

Substituted Aniline (e.g., 3-methoxyaniline or 3-nitroaniline)

-

Concentrated Hydrochloric Acid

-

Sodium Nitrite

-

Ethanol

-

Cyclohexane-1,3-dione

-

Water

-

Ether

Procedure:

-

Diazotization of Aniline: Dissolve the substituted aniline (10 mmol) in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice bath.

-

Slowly add an aqueous solution of sodium nitrite (10 mmol) dropwise to the cooled aniline solution while maintaining the temperature between 0-5 °C. Stir the mixture for 30 minutes to form the diazonium salt.

-

Coupling Reaction: In a separate flask, dissolve cyclohexane-1,3-dione (10 mmol) in ethanol (10 mL).

-

Add the ethanolic solution of cyclohexane-1,3-dione to the freshly prepared diazonium salt solution. Continue stirring the reaction mixture at a low temperature (around 0°C) for 4 hours.

-

Isolation and Purification: The resulting precipitate (the hydrazone derivative) is collected by filtration and washed thoroughly with water.

-

The crude product is then dried and can be further purified by recrystallization from a suitable solvent, such as ethanol.

-

The final product is washed with absolute ether and dried at room temperature.[7]

Characterization: The synthesized compounds are typically characterized by various spectroscopic methods, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) spectroscopy, and Mass Spectrometry (MS) to confirm their chemical structure.[7]

Applications in Drug Development

Cyclohexane-1,3-dione derivatives have emerged as a privileged scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities.[8][9] Their versatility makes them attractive candidates for the development of novel therapeutic agents targeting a range of diseases.

Anticancer Activity

Numerous studies have highlighted the potential of cyclohexane-1,3-dione derivatives as anticancer agents.[9][10] These compounds have shown inhibitory activity against various cancer cell lines, including non-small-cell lung cancer (NSCLC), colorectal cancer, gastric carcinoma, and breast cancer.[9][11]

One of the key mechanisms of action for their antitumor effects is the inhibition of protein kinases, such as tyrosine kinases.[12][13] For instance, certain 1,2,4-triazine derivatives synthesized from cyclohexane-1,3-dione have been identified as potent tyrosine kinase inhibitors.[12] Computational studies, including QSAR modeling and molecular docking, have been employed to design and optimize novel cyclohexane-1,3-dione-based compounds as potential c-Met inhibitors for NSCLC therapy.[10]

Table 2: In Vitro Anticancer Activity of Selected Cyclohexane-1,3-dione Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| O-1,2,3-triazole-xanthenedione hybrid | MDA-MB-231 (Breast Cancer) | ≤ 20 | [9] |

| O-1,2,3-triazole-xanthenedione hybrid | T47-D (Breast Cancer) | ≤ 20 | [9] |

| O-1,2,3-triazole-xanthenedione hybrid | PC3 (Prostate Cancer) | 10 | [9] |

Antibacterial Activity

Cyclohexane-1,3-dione derivatives have also demonstrated significant potential as antibacterial agents.[7][14] Metal complexes of these compounds, in particular, have been shown to possess enhanced antibacterial properties.[7] For example, zinc(II) and copper(II) complexes of hydrazono-cyclohexane-1,3-dione ligands have been synthesized and tested against a panel of bacteria, including Escherichia coli, Enterococcus faecalis, Staphylococcus aureus, and Salmonella typhimurium.[7][14]

Table 3: Antibacterial Activity of Cyclohexane-1,3-dione Metal Complexes (Zone of Inhibition in mm)

| Compound | E. coli | E. faecalis | S. aureus | S. typhimurium | Reference |

| [Zn(L¹)(OAc)₂(H₂O)₂]∙3H₂O | 15 | 14 | 12 | 11 | [7] |

| [Cu(L²)₂]∙2NO₃∙1.5DMF∙H₂O | 16 | 13 | 11 | 10 | [7] |

| [Zn₂(L²)(OAc)₄(H₂O)₄]∙5H₂O | 14 | 12 | 10 | 9 | [7] |

| Ampicillin (Standard) | 18 | 16 | 15 | 14 | [7] |

L¹ = 2-[2-(2-methoxyphenyl)hydrazono]cyclohexane-1,3-dione, L² = 2-[2-(3-nitrophenyl)hydrazono]cyclohexane-1,3-dione

Other Therapeutic Applications

The biological activities of cyclohexane-1,3-dione derivatives extend beyond anticancer and antibacterial effects. They have also been investigated for:

Visualizing Workflows and Pathways

Experimental Workflow for Synthesis and Evaluation

The following diagram illustrates a typical experimental workflow for the synthesis and biological evaluation of novel cyclohexane-1,3-dione derivatives.

Caption: A generalized workflow for the development of cyclohexane-1,3-dione derivatives.

Conceptual Signaling Pathway: Tyrosine Kinase Inhibition

The diagram below provides a conceptual illustration of how a cyclohexane-1,3-dione-based tyrosine kinase inhibitor (TKI) might interrupt a cancer cell signaling pathway.

Caption: A conceptual diagram of tyrosine kinase inhibition by a cyclohexane-1,3-dione derivative.

Conclusion

Cyclohexane-1,3-dione and its derivatives constitute a class of compounds with immense potential in the field of drug discovery and development. Their synthetic tractability allows for the creation of diverse molecular libraries, which have been shown to possess a wide range of biological activities, most notably anticancer and antibacterial properties. The ability of these compounds to interact with key biological targets, such as tyrosine kinases, underscores their therapeutic relevance. Future research in this area will likely focus on the rational design and optimization of cyclohexane-1,3-dione-based compounds to develop novel, potent, and selective therapeutic agents for a variety of diseases. The continued exploration of their structure-activity relationships and mechanisms of action will be crucial in translating the promise of these versatile scaffolds into clinical realities.

References

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [guidechem.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. 1,3-Cyclohexanedione - Wikipedia [en.wikipedia.org]

- 5. nbinno.com [nbinno.com]

- 6. US8916723B2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications - Google Patents [patents.google.com]

- 7. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. cabidigitallibrary.org [cabidigitallibrary.org]

Methodological & Application

Application Notes and Protocols for 5-Pentylcyclohexane-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential uses and experimental protocols for 5-Pentylcyclohexane-1,3-dione, a derivative of cyclohexane-1,3-dione. The protocols are based on established methodologies for similar compounds and are intended to serve as a starting point for research and development.

Potential Applications

This compound belongs to the class of cyclohexane-1,3-diones, which are versatile precursors in the synthesis of various biologically active compounds.[1][2][3] Derivatives of cyclohexane-1,3-dione have shown a wide range of activities, including:

-

Anticancer Agents: Many derivatives have been investigated for their anti-proliferative activity against various cancer cell lines, such as non-small-cell lung cancer, colorectal cancer, and breast cancer.[4][5][6][7][8] A key mechanism of action for some of these compounds is the inhibition of receptor tyrosine kinases like c-Met.[4][5]

-

Enzyme Inhibitors: The cyclohexane-1,3-dione scaffold is present in inhibitors of various enzymes, including p-hydroxyphenylpyruvate dioxygenase (HPPD), which is a target for herbicides, and human carboxylesterases.[9][10]

-

Antimicrobial Agents: Some cyclohexane-1,3-dione derivatives have demonstrated antibacterial and antifungal properties.[11][12]

-

Synthetic Building Blocks: These compounds are valuable intermediates for the synthesis of a diverse range of heterocyclic compounds, such as benzofurans, indazoles, and pyrimidines.[2][13]

Experimental Protocols

In Vitro c-Met Kinase Inhibition Assay

This protocol is designed to evaluate the inhibitory activity of this compound against the c-Met tyrosine kinase.

Materials:

-

Recombinant human c-Met kinase

-

ATP (Adenosine triphosphate)

-

Poly(Glu, Tyr) 4:1 substrate

-

This compound

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

96-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Create a series of dilutions of the test compound in the kinase buffer.

-

In a 96-well plate, add the c-Met kinase, the substrate, and the various concentrations of this compound.

-

Include a positive control (a known c-Met inhibitor like Foretinib) and a negative control (DMSO vehicle).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Read the luminescence on a plate reader.

-

Calculate the percent inhibition for each concentration and determine the IC₅₀ value.

Workflow for c-Met Kinase Inhibition Assay:

Caption: Workflow for the in vitro c-Met kinase inhibition assay.

Cell Viability (MTT) Assay for Anticancer Activity

This protocol measures the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Human cancer cell line (e.g., A549, H460, HT-29)[5]

-

Cell culture medium (e.g., RPMI-1640) with 10% FBS

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of the test compound.

-

Include a positive control (a known cytotoxic drug) and a negative control (medium with DMSO).

-

Incubate the plate for 48-72 hours.

-

Add MTT solution to each well and incubate for another 4 hours, allowing viable cells to form formazan crystals.

-

Solubilize the formazan crystals by adding DMSO to each well.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the GI₅₀ (concentration for 50% growth inhibition).

Logical Flow of MTT Assay:

Caption: Diagram of the MTT cell viability assay workflow.

Data Presentation

Quantitative data from the experiments should be recorded in a structured format for easy comparison and analysis.

Table 1: c-Met Kinase Inhibition Data

| Compound | Concentration (µM) | % Inhibition | IC₅₀ (µM) |

| This compound | |||

| Foretinib (Control) |

Table 2: Anticancer Activity Data (MTT Assay)

| Cell Line | Compound | Concentration (µM) | % Cell Viability | GI₅₀ (µM) |

| A549 | This compound | |||

| H460 | This compound | |||

| HT-29 | This compound | |||

Signaling Pathway

Derivatives of cyclohexane-1,3-dione have been shown to inhibit the c-Met receptor tyrosine kinase. The c-Met pathway is crucial in cell proliferation, survival, and migration. Inhibition of this pathway can lead to apoptosis and a reduction in tumor growth.

Simplified c-Met Signaling Pathway:

Caption: Inhibition of the c-Met signaling pathway.

References

- 1. US8916723B2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach - PMC [pmc.ncbi.nlm.nih.gov]